[(2R)-4-benzylmorpholin-2-yl]methanamine

Chiral resolution Cost of goods Procurement economics

This single-enantiomer (R)-(4-benzylmorpholin-2-yl)methanamine (CAS 214273-17-3) delivers a stereochemically defined primary amine and benzyl pharmacophore essential for accurate fragment-based drug discovery (FBDD) and PROTAC linker design. The racemic or (S)-enantiomer introduces stereochemical ambiguity that confounds binding assays and ternary complex formation. The benzyl group provides a ~20-fold logP enhancement over des-benzyl analogs, optimizing linker permeability. Procure exclusively when stereochemical fidelity and lipophilic scaffold presentation are specification-critical.

Molecular Formula C12H18N2O
Molecular Weight 206.289
CAS No. 214273-17-3
Cat. No. B2905094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2R)-4-benzylmorpholin-2-yl]methanamine
CAS214273-17-3
Molecular FormulaC12H18N2O
Molecular Weight206.289
Structural Identifiers
SMILESC1COC(CN1CC2=CC=CC=C2)CN
InChIInChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m1/s1
InChIKeyCKZVBXBEDDAEFE-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(2R)-4-Benzylmorpholin-2-yl]methanamine (CAS 214273-17-3): Chiral Building Block Profile & Procurement Baseline


[(2R)-4-Benzylmorpholin-2-yl]methanamine (CAS 214273-17-3) is a chiral morpholine derivative characterized by a benzyl substituent at the 4-position and an aminomethyl group at the 2-position . This compound serves as a defined-stereochemistry fragment molecule, valued in medicinal chemistry and asymmetric synthesis as a scaffold for molecular linking, expansion, and modification during the design and screening of novel drug candidates [1][2]. Its commercial availability is typically at 95% to 97% purity from multiple suppliers, with pricing that scales from research-grade aliquots to bulk quantities .

Why [(2R)-4-Benzylmorpholin-2-yl]methanamine Cannot Be Interchanged with Racemic or Des-Benzyl Analogs Without Experimental Justification


The (R)-stereochemistry of [(2R)-4-benzylmorpholin-2-yl]methanamine, encoded by SMILES NC[C@@H]1CN(CC2=CC=CC=C2)CCO1, directly constrains the three-dimensional presentation of the primary amine nucleophile and the morpholine oxygen [1]. Substituting the racemate (CAS 110859-47-7) or the (S)-enantiomer (CAS 186293-55-0) introduces the opposite stereoisomer, which can invert chiral recognition in target binding pockets, alter diastereomeric salt resolution outcomes, and lead to divergent pharmacokinetic profiles if integrated into a lead series . Furthermore, replacing the N-benzyl group with a proton—as in des-benzyl morpholin-2-ylmethanamine (CAS 116143-27-2)—removes a critical lipophilic pharmacophoric element, reducing computed logP from 0.5 to approximately -0.8, lowering molecular weight from 206.3 to 116.2 g/mol, and eliminating the conformational restriction imposed by the benzyl ring [2]. These structural differences preclude simple interchange without re-optimizing downstream synthetic sequences or biological assay cascades, making the (R)-benzyl derivative the definitive choice when stereochemical purity and specific physicochemical parameters are specification-critical .

Quantitative Evidence Differentiating [(2R)-4-Benzylmorpholin-2-yl]methanamine from Closest Analogs


Enantiomeric Purity Defines a 3- to 10-Fold Cost Differential Relative to the Racemate

Procurement cost analysis reveals that the single-enantiomer (R)-form commands a substantial premium over the racemic mixture, reflecting the additional resolution step required. The racemic (4-benzylmorpholin-2-yl)methanamine (CAS 110859-47-7) is available at approximately $50/g from commercial suppliers, whereas the (R)-enantiomer (CAS 214273-17-3) is priced between $400/g and $1,328/g depending on vendor and quantity . This price multiple of roughly 8× to 26× for the enantiopure form is a direct, quantitative consequence of the chiral separation or asymmetric synthesis route and must be weighed against the enantiopurity requirement of the downstream application .

Chiral resolution Cost of goods Procurement economics

LogP Difference of Approximately 1.3 Units Between N-Benzyl and Des-Benzyl Morpholine Analogs Directs Partitioning Behavior

The computed XLogP3 value for [(2R)-4-benzylmorpholin-2-yl]methanamine is 0.5, as reported consistently across multiple authoritative chemistry databases [1][2]. By contrast, the des-benzyl analog morpholin-2-ylmethanamine (CAS 116143-27-2) yields a computed logP of approximately -0.8 (PubChem) [3], representing a difference of ~1.3 log units. This shift corresponds to an approximately 20-fold difference in octanol/water partition coefficient (LogD₇.₄ estimated), translating into substantially altered membrane permeability and pharmacokinetic behavior when incorporated into a lead compound scaffold.

Lipophilicity XLogP3 Pharmacophore design

Stereochemistry-Dependent Utility as Fragment and PROTAC Building Block Confirmed by Vendor Categorization

[(2R)-4-Benzylmorpholin-2-yl]methanamine is explicitly cataloged as a 'Protein Degrader Building Block' by specialty suppliers, reflecting its use as a chiral linker or E3 ligase-binding element in PROTAC (Proteolysis Targeting Chimera) design . TargetMol classifies this compound as a 'fragment molecule' that serves as an important scaffold for molecular linking, expansion, and modification in novel drug candidate design [1]. In contrast, the racemate (CAS 110859-47-7) is listed generically as a 'useful research chemical' without the PROTAC-specific categorization . This market-facing classification signals that the defined (R)-stereochemistry is a de facto specification for modern degrader chemistry workflows, where stereochemical ambiguity from racemic building blocks would complicate cryo-EM structural elucidation and cellular activity interpretation.

PROTAC Fragment-based drug discovery Chiral building block

Defensible Application Scenarios for [(2R)-4-Benzylmorpholin-2-yl]methanamine Based on Available Evidence


Enantiopure Scaffold for Fragment-Based Drug Discovery (FBDD) Libraries

The defined (R)-stereochemistry and the presence of both a primary amine handle and a morpholine oxygen make this compound suitable as a fragment for FBDD screening libraries, particularly when scaffold-hopping from racemic morpholine cores is required. The computed XLogP3 of 0.5 positions this fragment in a favorable lipophilicity range for lead-like chemical space [1]. The compound's explicit catalog classification as a 'fragment molecule' by TargetMol and its status as a designated building block support procurement for academic and industrial fragment library assembly [2].

Chiral Amine Component in PROTAC Linker and Degrader Design

The compound's categorization as a 'Protein Degrader Building Block' indicates suitability for PROTAC synthesis, where the (R)-aminomethyl substituent can serve as an attachment point for E3 ligase ligands and the N-benzyl group provides conformational rigidity in the linker region [1]. The ~20-fold logP enhancement over the des-benzyl analog contributes to linker permeability optimization, a critical parameter in degrader design [2]. The high cost premium for the (R)-enantiomer is justified in this context because stereochemical ambiguity in the linker can confound ternary complex formation and cryo-EM structure determination [3].

Diastereomeric Resolution Studies and Chiral Chromatography Method Development

As a single-enantiomer amine, this compound can serve as a model substrate for developing chiral HPLC or SFC separation methods for morpholine-containing basic compounds. The availability of the (S)-enantiomer (CAS 186293-55-0) and the racemate (CAS 110859-47-7) enables systematic method development studies where the target (R)-enantiomer functions as both a resolution standard and an elution order reference. Solubility data (47 g/L at 25°C) and density (1.076 g/cm³) provide baseline parameters for mobile phase optimization [1].

Synthesis of Enantiopure CNS-Targeted Benzyl Morpholine Derivatives

The benzyl morpholine scaffold is a privileged substructure in norepinephrine and serotonin reuptake inhibitors, as evidenced by patent literature describing 2-substituted benzyl morpholines [1][2]. [(2R)-4-Benzylmorpholin-2-yl]methanamine provides a direct entry point for constructing such molecules with controlled stereochemistry at the morpholine 2-position. The primary amine serves as a versatile synthetic handle for amide coupling, reductive amination, or urea formation, enabling diversification into focused compound libraries for neuroscience target screening [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(2R)-4-benzylmorpholin-2-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.